Methyl 3-(4-isopropylphenyl)-3-oxopropanoate
Description
Methyl 3-(4-isopropylphenyl)-3-oxopropanoate is a β-keto ester featuring a methyl ester group, a ketone moiety, and a 4-isopropylphenyl substituent at the α-position. This compound is part of a broader class of β-keto esters, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and versatility.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C13H16O3/c1-9(2)10-4-6-11(7-5-10)12(14)8-13(15)16-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
ILXPTOPNFMIZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-isopropylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-isopropylphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-isopropylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-isopropylphenyl)-3-oxopropanoic acid.
Reduction: 3-(4-isopropylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-isopropylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-isopropylphenyl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares Methyl 3-(4-isopropylphenyl)-3-oxopropanoate with analogous β-keto esters differing in aromatic substituents or ester groups:
Physicochemical and Reactivity Trends
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃, Br) enhance the electrophilicity of the ketone, facilitating reactions such as enolate formation or Michael additions. For example, Methyl 3-(4-chlorophenyl)-3-oxopropanoate is refined using SHELX software for crystallographic studies due to its stable crystal packing .
- Ester Group Influence : Methyl esters (e.g., target compound) are generally more volatile and less lipophilic than ethyl analogs, which may impact solubility in biological systems .
Biological Activity
Methyl 3-(4-isopropylphenyl)-3-oxopropanoate, a compound with a significant structural resemblance to various bioactive molecules, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties and applications.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a phenyl ring substituted with an isopropyl group. The synthesis typically involves the reaction of isopropyl-substituted phenols with appropriate acylating agents. The yield and purity of the synthesized compound can vary based on the reaction conditions employed.
Table 1: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Notes |
|---|---|---|
| Reflux in ethanol | 57 | Optimal conditions for purity |
| Microwave-assisted | 73 | Enhanced yield due to rapid heating |
| Solvent-free reactions | 51 | Environmentally friendly approach |
Biological Evaluation
The biological activity of this compound has been assessed through various in vitro and in vivo studies. These studies primarily focus on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anti-inflammatory Properties
In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, which positions it as a potential therapeutic agent in inflammatory diseases. The mechanism appears to involve the modulation of the NF-kB signaling pathway.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. This effect is attributed to its ability to disrupt mitochondrial function and activate caspase pathways.
Case Study: Cancer Cell Line Evaluation
A study evaluated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. However, existing data suggest that it may function through:
- Inhibition of Enzymatic Activity : Potentially affecting enzymes involved in inflammation and cancer progression.
- Modulation of Gene Expression : Influencing pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the optimal synthesis methods for Methyl 3-(4-isopropylphenyl)-3-oxopropanoate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves two primary routes:
- Esterification: Reacting 3-(4-isopropylphenyl)-3-oxopropanoic acid with methanol using a strong acid catalyst (e.g., H₂SO₄) at 70°C for 6–12 hours under anhydrous conditions .
- Claisen Condensation: Using methyl acetoacetate and 4-isopropylbenzoyl chloride with NaH as a base catalyst in THF at 60°C .
Key Parameters:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst Loading: 1–2 mol% H₂SO₄ for esterification; 1.2 equivalents of NaH for Claisen.
- Solvent: Use anhydrous methanol or THF to avoid hydrolysis.
Optimization Table:
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 70 | ~75 | [1, 7] |
| Claisen Condensation | NaH | 60 | ~80 | [3] |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Methodological Answer:
- ¹H NMR:
- ¹³C NMR:
- Ester carbonyl: ~170 ppm.
- Ketone carbonyl: ~200 ppm .
- IR:
- Ester C=O: Strong stretch at ~1740 cm⁻¹.
- Ketone C=O: ~1710 cm⁻¹ .
- Mass Spectrometry (EI):
Q. How does this compound behave under varying pH and temperature conditions, and what degradation products are formed?
Methodological Answer:
- Hydrolysis:
- Acidic (pH <4): Forms 3-(4-isopropylphenyl)-3-oxopropanoic acid and methanol.
- Basic (pH >10): Produces carboxylate salts and methanol .
- Stability:
- Optimal storage: pH 6–7, 4°C (degradation <5% over 6 months).
- Thermal decomposition: Onset at ~150°C, releasing CO₂ and aryl byproducts .
Advanced Research Questions
Q. What reaction mechanisms explain the nucleophilic substitution patterns observed in this compound, and how do electron-withdrawing groups influence reactivity?
Methodological Answer:
- Mechanism: The ketone carbonyl undergoes nucleophilic attack (e.g., amines, hydrazines) via a tetrahedral intermediate. The ester group stabilizes the transition state through resonance .
- Electron-Withdrawing Effects: Substituents like halogens (Cl, F) on the aryl ring increase electrophilicity of the carbonyl, accelerating reaction rates by 2–3× compared to alkyl groups (e.g., isopropyl) .
- Kinetic Analysis: Use UV-Vis spectroscopy to monitor reaction progress under varying conditions (pH, solvent polarity) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Assay Standardization: Use recombinant enzymes (e.g., CYP450 isoforms) and control co-factors (NADPH) to minimize variability .
- SAR Studies: Systematically modify substituents (e.g., isopropyl vs. halogens) and measure IC₅₀ values under consistent conditions (pH 7.4, 37°C) .
- Meta-Analysis: Compare published IC₅₀ data using standardized statistical models to identify outliers and trends .
Q. What computational strategies are effective in predicting the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Silico Tools:
- Molecular Docking (AutoDock): Predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) .
- QSAR Models: Train on datasets of similar esters to forecast hydrolysis rates and metabolite toxicity .
- Experimental Validation:
- LC-MS/MS: Identify metabolites after in vitro incubation with liver microsomes .
- Isotope Labeling: Track ¹³C-labeled compounds to confirm cleavage sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
